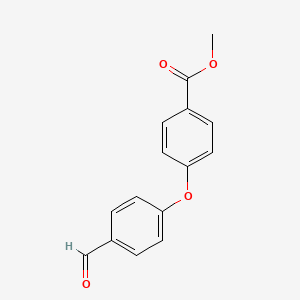

Methyl 4-(4-formylphenoxy)benzoate

Description

Structural Context of Phenoxybenzoate Chemical Architectures

The core structure of Methyl 4-(4-formylphenoxy)benzoate belongs to the phenoxybenzoate family. This architecture consists of two phenyl rings linked by an ether oxygen, with one ring bearing a methyl ester group and the other an aldehyde group. The diaryl ether linkage is a prevalent motif in numerous natural products and bioactive molecules, often contributing to their conformational rigidity and biological activity. beilstein-journals.org The benzene (B151609) moiety is the most common ring system found in marketed drugs, serving either as a pharmacophore or as a scaffold. nih.gov The specific arrangement of the substituents in this compound—the ester and the formyl group at the para positions of their respective phenyl rings—influences the molecule's electronic properties and reactivity.

The synthesis of the diaryl ether backbone is a key step in obtaining phenoxybenzoate structures. Classic methods like the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542), have been refined over the years to proceed under milder conditions and with greater efficiency. acs.orgorganic-chemistry.orgwikipedia.org Other modern techniques for C-O bond formation include palladium-catalyzed Buchwald-Hartwig and Chan-Lam couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. acs.orgwikipedia.org The choice of synthetic route often depends on the nature and substitution pattern of the aromatic precursors. beilstein-journals.org

| Property | Value |

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| Appearance | Solid |

| InChI | 1S/C15H12O4/c1-18-15(17)11-6-8-13(9-7-11)19-14-5-3-2-4-12(14)10-16/h2-10H,1H3 |

| InChIKey | XFXQMTJERYTUBK-UHFFFAOYSA-N |

| SMILES | COC(=O)c1ccc(cc1)Oc1ccc(cc1)C=O |

Strategic Significance of Dual Functional Groups in Organic Synthesis

The presence of both an ester and an aldehyde group on the this compound scaffold is of considerable strategic importance in organic synthesis. These two functional groups exhibit distinct reactivities, allowing for selective transformations.

The aldehyde group is a versatile handle for a wide array of chemical reactions. It can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and participate in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions. This reactivity allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular framework. For instance, the formyl group can be a precursor for the synthesis of more complex side chains or for the construction of heterocyclic rings.

The methyl ester group, while generally less reactive than the aldehyde, offers its own set of synthetic opportunities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, acid chlorides, or other esters. The ester can also be reduced to a primary alcohol. The relative stability of the ester allows it to be carried through synthetic sequences that target the more reactive aldehyde group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-formylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVESMWAUWYDHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602876 | |

| Record name | Methyl 4-(4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100915-02-4 | |

| Record name | Methyl 4-(4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 4 Formylphenoxy Benzoate and Analogues

Esterification Reactions in Aryl Benzoate (B1203000) Scaffold Construction

The formation of the methyl benzoate core of the target molecule is typically achieved through esterification reactions. These methods involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, is a common method for synthesizing esters like methyl benzoate. edu.krd This acid-catalyzed reaction involves treating a carboxylic acid, such as benzoic acid, with an alcohol, in this case, methanol (B129727). researchgate.netquora.com Strong acids like sulfuric acid or p-toluenesulfonic acid are frequently used as catalysts. researchgate.netmdpi.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used. ucla.edu

Recent advancements have focused on the use of solid acid catalysts to simplify product purification and minimize environmental impact. mdpi.com For instance, zirconium metal catalysts fixed with titanium have shown good activity in the esterification of various benzoic acids with methanol. researchgate.net N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of aryl acids under mild conditions. mdpi.com The optimal temperature for this reaction using NBS with benzoic acid and methanol was found to be 70°C. mdpi.com

Table 1: Comparison of Catalysts for Direct Esterification of Benzoic Acid

| Catalyst | Reaction Conditions | Yield | Reference |

| Sulfuric Acid | Reflux with excess methanol | Good | researchgate.netquora.com |

| Zirconium/Titanium Solid Acid | Not specified | Good activity | researchgate.net |

| N-bromosuccinimide (7 mol%) | 70°C, 20h | High conversion | mdpi.com |

Transesterification Pathways

Transesterification offers an alternative route to methyl benzoate, particularly when starting from a different ester of benzoic acid. edu.krd This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For example, a crude methyl benzoate byproduct from industrial processes can be converted to other benzoic acid esters through transesterification. acs.org The reaction can be catalyzed by acids or bases. ucla.edu Titanate catalysts have demonstrated high activity in the transesterification of crude methyl benzoate to produce benzyl (B1604629) and butyl benzoate. acs.org

Ether Synthesis Involving Phenoxy Linkage Formation

The creation of the diaryl ether linkage is a critical step in the synthesis of methyl 4-(4-formylphenoxy)benzoate. This is typically achieved through nucleophilic aromatic substitution-type reactions.

Williamson Ether Synthesis Derivatives

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgbyjus.com It involves the reaction of an alkoxide or phenoxide with an alkyl or aryl halide. wikipedia.orgbyjus.com In the context of synthesizing the target molecule, this would involve the reaction of a salt of 4-hydroxybenzaldehyde (B117250) with a suitable methyl 4-halobenzoate or the reaction of a salt of methyl 4-hydroxybenzoate (B8730719) with 4-fluorobenzaldehyde (B137897). A patent describes a method for preparing 4-(4-formylphenoxy)benzaldehyde (B1280466) where 4-hydroxybenzaldehyde is reacted with potassium carbonate to form the potassium salt, which then reacts with 4-fluorobenzaldehyde. google.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Alternative Etherification Strategies

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to aryl ethers. wikipedia.org This reaction typically requires high temperatures and polar solvents. wikipedia.org However, modern modifications have led to milder reaction conditions. An efficient method for the synthesis of diaryl ethers has been described using catalytic copper(I) oxide and inexpensive ligands in acetonitrile (B52724) with cesium carbonate as the base. acs.orgorganic-chemistry.org This method has been shown to be effective for a range of aryl bromides and iodides with phenols, tolerating even sterically hindered substrates. acs.orgorganic-chemistry.org Another approach utilizes a readily available CuI/PPh3 catalyst in non-polar solvents like toluene (B28343) or xylene with potassium carbonate as the base. arkat-usa.org

Table 2: Conditions for Ullmann-type Diaryl Ether Synthesis

| Copper Source | Ligand | Base | Solvent | Temperature | Reference |

| Cu2O | Salicylaldoxime, etc. | Cs2CO3 | Acetonitrile | Not specified | acs.orgorganic-chemistry.org |

| CuI/PPh3 | PPh3 | K2CO3 | Toluene or Xylene | 140°C (xylene) | arkat-usa.org |

| CuI | (±)-diol L3 | Not specified | Not specified | Mild | acs.org |

Formylation Reactions for Aldehyde Moiety Introduction

The final key step is the introduction of the formyl (aldehyde) group onto the aromatic ring. Several methods exist for this transformation, with the choice depending on the specific substrate and desired regioselectivity.

One of the most common methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgnumberanalytics.comnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). numberanalytics.comnumberanalytics.comchemistrysteps.com The Vilsmeier reagent is an electrophile that attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org This reaction is generally effective for phenols and anilines. wikipedia.org

The Duff reaction is another method for the formylation of phenols, using hexamethylenetetramine (HMTA) in acidic conditions. synarchive.comwikipedia.org This reaction typically results in ortho-formylation, unless the ortho positions are blocked, in which case para-formylation occurs. wikipedia.org The mechanism is complex and involves the formation of an iminium species from HMTA. rsc.org

A one-pot procedure for the synthesis of methyl 4-formylbenzoate (B8722198) has been reported involving the catalytic reduction of an active ester. researchgate.net Another method for the formylation of aromatic rings, including phenols and methoxybenzenes, uses TiCl4 and dichloromethyl methyl ether. researchgate.net

Table 3: Common Formylation Reactions

| Reaction Name | Reagents | Substrate Scope | Key Features | Reference |

| Vilsmeier-Haack | DMF, POCl3 | Electron-rich aromatics (phenols, anilines) | Forms Vilsmeier reagent in situ | organic-chemistry.orgnumberanalytics.comnumberanalytics.com |

| Duff Reaction | HMTA, Acid | Phenols | Primarily ortho-formylation | synarchive.comwikipedia.org |

| Rieche Formylation | TiCl4, Dichloromethyl methyl ether | Phenols, Methoxybenzenes | Not specified | researchgate.net |

Multicomponent and One-Pot Synthetic Procedures

One-pot synthesis, which involves conducting multiple reaction steps in a single vessel, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly valued for their efficiency, atom economy, and reduction of waste. researchgate.net While no specific multicomponent reaction for the direct synthesis of this compound has been detailed in the literature, the principles of these strategies can be applied to construct its core diaryl ether structure and introduce the required functional groups in a streamlined manner.

A plausible one-pot approach could involve a tandem reaction sequence. For instance, a copper-catalyzed hydroxylation of a diaryliodonium salt could first generate a phenol (B47542) intermediate, which then participates in a subsequent Ullmann condensation within the same pot to form the diaryl ether. researchgate.net A conceptual one-pot synthesis of this compound could start with the formation of the diaryl ether linkage, followed by in-situ functional group transformation, such as the oxidation of a precursor to the aldehyde.

Researchers have developed one-pot, metal-free methods for synthesizing α-ketoamides from ethylarenes and amines, which proceed through the in situ generation of an aryl ketone followed by oxidative amidation. rsc.org This demonstrates the potential for sequential transformations in a single pot to build complex functionality. Similarly, one-pot syntheses of highly functionalized furans have been achieved through catalyst-free multicomponent approaches, highlighting the power of MCRs to build complex molecular architectures from simple starting materials. tubitak.gov.tr The development of a specific MCR for this compound would likely involve the strategic selection of three or more components that could assemble to form the target structure, such as a phenol, an aryl halide, and a source for the formyl or ester group.

Catalytic Systems in the Synthesis of Aryl Aldehyde Esters

The synthesis of aryl aldehyde esters, including diaryl ethers like this compound, heavily relies on transition-metal catalysis. These catalytic systems are crucial for efficiently forming the key carbon-oxygen (C-O) and carbon-carbon (C-C) bonds that define the molecular structure.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. The Buchwald-Hartwig amination and etherification reactions are prominent examples, enabling the formation of C-N and C-O bonds with high efficiency and broad functional group tolerance. researchgate.net The synthesis of the diaryl ether core of this compound is well-suited to a palladium-catalyzed approach, coupling an appropriate aryl halide with a phenol. The scope of palladium-catalyzed diaryl ether formation has been significantly improved, allowing for the coupling of even electron-deficient aryl halides with few limitations. organic-chemistry.org

Decarbonylative etherification represents another advanced palladium-catalyzed strategy. In this process, an aromatic ester undergoes decarbonylation, where the ester's C(C=O)−O bond is activated by the palladium catalyst, leading to the formation of a diaryl ether. researchgate.net This method offers an alternative route to the diaryl ether motif, starting from readily available aromatic esters.

The table below summarizes representative palladium-catalyzed reactions relevant to the synthesis of diaryl ether structures.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Bulky Ligand | Aryl Halide + Phenol | Diaryl Ether | Improved scope for electron-deficient aryl halides. organic-chemistry.org |

| Pd(OAc)₂ / Imidazolinium Salt | Aryl Halide + Phenol | Diaryl Ether | Efficient in situ catalyst generation. organic-chemistry.org |

| Pd or Ni / Diphosphine Ligand | Aromatic Ester | Diaryl Ether | Decarbonylative etherification via C(C=O)−O bond activation. researchgate.net |

While palladium is a dominant force in cross-coupling, other metals also offer powerful catalytic systems for the synthesis of diaryl ethers and related structures.

Copper-Catalyzed Approaches: The Ullmann condensation, a classical copper-catalyzed reaction, is a fundamental method for synthesizing diaryl ethers from aryl halides and phenols. researchgate.net Modern advancements have led to milder reaction conditions. For example, the use of ligands like N,N-dimethylglycine allows the reaction to proceed at significantly lower temperatures (e.g., 90°C). organic-chemistry.org Copper(II)-promoted coupling of arylboronic acids with phenols also provides a high-yield route to diaryl ethers at room temperature, a method tolerant of a wide array of substituents. organic-chemistry.orgresearchgate.net One-pot procedures using copper catalysis have been developed where diaryliodonium salts are first converted to phenols and then coupled to form diaryl ethers. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel-catalyzed methods have been developed for the formation of dialkyl ethers from acetals and aryl iodides. nih.govprinceton.edu These reactions often proceed via radical intermediates, opening up new mechanistic pathways and synthetic possibilities. nih.gov Stereospecific nickel-catalyzed cross-coupling of alkyl ethers with Grignard reagents has also been demonstrated, proceeding with inversion of configuration. acs.org Furthermore, decarbonylative etherification of aromatic esters to yield diaryl ethers can be achieved with nickel catalysts, paralleling the reactivity seen with palladium. researchgate.net

Iridium-Catalyzed Transformations: Iridium complexes are highly effective catalysts for C-H activation, enabling the direct functionalization of C-H bonds. Iridium-catalyzed direct arylation of C-H bonds with diaryliodonium salts has been established for a variety of substrates. acs.org In a notable application for ether synthesis, iridium catalysis can achieve the C-F activation of fluoroarenes to produce symmetrical diaryl ethers. nih.gov This strategy is significant as the carbon-fluorine bond is notoriously strong and difficult to cleave. Iridium catalysts are also used in the synthesis of benzimidazoles through acceptorless dehydrogenative coupling, showcasing their utility in constructing heterocyclic systems. nih.gov

Metal-Free Approaches: In a push towards more sustainable and cost-effective synthesis, metal-free methods have been developed. A prominent strategy for diaryl ether synthesis involves the use of diaryliodonium salts as arylating agents. organic-chemistry.orgacs.org These reactions can proceed under mild, metal-free conditions, often at room temperature, and are tolerant of sterically hindered substrates that can be challenging for metal-catalyzed protocols. organic-chemistry.orgorganic-chemistry.org Metal-free arylations can even be performed in environmentally benign solvents like water. acs.org

The table below provides an overview of various metal-mediated and metal-free transformations for diaryl ether synthesis.

| Metal/Method | Catalyst/Reagent | Reactants | Product Type | Key Features |

| Copper | CuI / N,N-dimethylglycine | Aryl Halide + Phenol | Diaryl Ether | Milder Ullmann conditions (90°C). organic-chemistry.org |

| Copper | Cu(OAc)₂ | Arylboronic Acid + Phenol | Diaryl Ether | Room temperature reaction, tolerates diverse substituents. organic-chemistry.orgresearchgate.net |

| Nickel | Ni catalyst / bpp ligand | Acetal (B89532) + Aryl Iodide | Dialkyl Ether | Mild, base-free conditions via radical pathway. nih.govprinceton.edu |

| Iridium | Ir catalyst / B₂pin₂ | Fluoroarene | Symmetrical Diaryl Ether | Achieved via chemoselective C-F bond activation. nih.gov |

| Metal-Free | Diaryliodonium Salt / Base | Phenol / Alcohol | Diaryl / Alkyl Aryl Ether | Mild, room temperature conditions, avoids toxic metals. organic-chemistry.orgacs.orgacs.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment and connectivity of each atom.

In a hypothetical ¹H NMR spectrum of Methyl 4-(4-formylphenoxy)benzoate, distinct signals would be expected for the various protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.2 ppm. The protons on the benzoate (B1203000) ring would likely present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the phenoxy ring would also show a pattern of two doublets. The aldehydic proton would be the most downfield signal, expected to appear as a singlet around 9.9-10.0 ppm. The methyl ester protons would be observed as a sharp singlet in the upfield region, likely around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | ~9.9 - 10.0 | Singlet |

| Aromatic Hs (benzoate) | ~7.9 - 8.1 | Doublet |

| Aromatic Hs (benzoate) | ~7.0 - 7.2 | Doublet |

| Aromatic Hs (phenoxy) | ~7.8 - 8.0 | Doublet |

| Aromatic Hs (phenoxy) | ~7.1 - 7.3 | Doublet |

| Methyl Ester Hs | ~3.9 | Singlet |

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum would provide complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and the ester would be the most downfield, with the aldehydic carbon appearing around 190-192 ppm and the ester carbonyl around 165-167 ppm. The aromatic carbons would resonate in the range of 115-165 ppm, with the carbon atoms attached to the oxygen of the ether linkage and the carbonyl groups being the most deshielded. The methyl ester carbon would be found in the upfield region, typically around 52-53 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~190 - 192 |

| Ester C=O | ~165 - 167 |

| Aromatic C-O (ether) | ~160 - 164 |

| Aromatic C-O (ester) | ~120 - 122 |

| Aromatic C-CHO | ~130 - 132 |

| Aromatic C-COOCH₃ | ~133 - 135 |

| Other Aromatic Cs | ~115 - 132 |

| Methyl Ester C | ~52 - 53 |

Note: These are predicted values and actual experimental values may vary.

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons in the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would show direct correlations between protons and the carbons to which they are attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity across the ether linkage and the ester group, for instance, by showing a correlation between the methyl ester protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons that are in close proximity, which can help to determine the spatial arrangement of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, characteristic absorption bands would be expected. Strong absorptions corresponding to the C=O stretching vibrations of the aldehyde and the ester would be prominent. The aldehydic C=O stretch is typically found around 1700-1710 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1720-1730 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would be observed in the 1250-1300 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1700 - 1710 |

| Aldehyde | C-H Stretch | ~2720 and ~2820 |

| Ester | C=O Stretch | ~1720 - 1730 |

| Ether | C-O Stretch | ~1250 - 1300 |

| Ester | C-O Stretch | ~1100 - 1200 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | ~1450 - 1600 |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (256.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the characteristic cleavage of the ester and ether linkages. Common fragments would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a peak at m/z 225. The cleavage of the ester group could also result in a fragment corresponding to the 4-formylphenoxy radical or cation. Fragmentation of the ether bond would also produce distinct ions. Analysis of these fragmentation patterns would provide valuable confirmation of the proposed structure.

Reactivity and Chemical Transformations of Methyl 4 4 Formylphenoxy Benzoate

Aldehyde Group Reactivity

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its position on the phenoxy ring allows it to participate in a range of reactions typical of aromatic aldehydes.

The carbonyl carbon of the aldehyde group is sp² hybridized and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, proceeds via a tetrahedral intermediate, which is then typically protonated to yield an alcohol. nih.govnih.gov The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is subsequently protonated by a protic solvent or during an acidic workup to give the final alcohol product.

A variety of nucleophiles can add to the aldehyde group. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that can add an alkyl or aryl group to the aldehyde, forming a secondary alcohol upon workup. However, due to their high reactivity, these reagents may also react with the ester group.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The aldehyde group of methyl 4-(4-formylphenoxy)benzoate readily undergoes condensation with primary amines to form Schiff bases, also known as imines. wikipedia.orgnih.gov This reaction is of significant importance in the synthesis of various biologically active compounds and liquid crystals. nih.govnih.gov

The formation of a Schiff base begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. youtube.com Subsequent dehydration, often catalyzed by a trace amount of acid, leads to the formation of the C=N double bond characteristic of a Schiff base. youtube.comwikipedia.org The reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com

For example, the reaction of an aldehyde with an aniline (B41778) derivative in a suitable solvent like ethanol (B145695) often results in the precipitation of the Schiff base product. nih.gov

Table 1: Examples of Schiff Base Formation Conditions

| Amine Reactant | Catalyst/Solvent | Product Type |

|---|---|---|

| Primary Aromatic Amine (e.g., Aniline) | Ethanol, reflux | Aromatic Schiff Base |

| Primary Aliphatic Amine (e.g., Ethylamine) | Toluene (B28343), Dean-Stark trap | Aliphatic Schiff Base |

| Hydrazine | Ethanol | Hydrazone |

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, provided that the reaction conditions are chosen carefully to avoid transformations of the ester group.

Selective Reduction: The selective reduction of an aldehyde in the presence of an ester is a common and valuable transformation in organic synthesis. iwu.edu Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for this purpose. iwu.eduresearchgate.net It readily reduces aldehydes to primary alcohols, while typically not affecting less reactive ester groups under standard conditions (e.g., in ethanol at low temperatures). iwu.edunih.gov The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Table 2: Reagents for Selective Aldehyde Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol (B129727) | 0 °C to room temperature | Primary Alcohol |

Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using various oxidizing agents. Mild oxidizing agents are preferred to prevent the oxidation of other parts of the molecule. The Tollen's test, which utilizes a silver-ammonia complex ([Ag(NH₃)₂]⁺), is a classic method for oxidizing aldehydes to carboxylates. Other reagents like potassium permanganate (B83412) (KMnO₄) under controlled basic, cold, and dilute conditions (Baeyer's test) or chromium-based reagents can also be employed. Modern methods, such as using o-iodoxybenzoic acid (IBX), can offer high selectivity for the oxidation of aldehydes. organic-chemistry.org A simple and efficient one-pot procedure has been developed to synthesize various aryl carboxylic esters directly from aryl aldehydes using hydrogen peroxide without any catalyst. researchgate.net

Ester Group Reactivity

The methyl ester group (-COOCH₃) is generally less reactive than the aldehyde group. Its reactivity is centered on the electrophilic carbonyl carbon, which can undergo nucleophilic acyl substitution.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.orgquora.com

Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis, or saponification, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. libretexts.org Acidification of the reaction mixture in a separate step is required to obtain the final carboxylic acid product. chemspider.com Studies on methyl benzoates have shown that this hydrolysis can be effectively carried out in aqueous or slightly alkaline solutions at elevated temperatures.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction that requires an excess of water to drive the equilibrium towards the products. libretexts.orgquora.com The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed upon deprotonation. libretexts.org

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. libretexts.org This reaction is typically catalyzed by an acid or a base. To ensure a high yield of the desired product, a large excess of the new alcohol is used to shift the equilibrium in its favor. libretexts.org

For this compound, transesterification can be used to replace the methyl group with a different alkyl or aryl group. For example, reacting the compound with a large excess of ethanol in the presence of an acid catalyst would lead to the formation of ethyl 4-(4-formylphenoxy)benzoate and methanol. This reaction proceeds through a mechanism similar to acid-catalyzed hydrolysis, where the alcohol acts as the nucleophile instead of water.

Nucleophilic Acyl Substitution Pathways

The methyl ester functionality in this compound is susceptible to nucleophilic acyl substitution. This class of reaction is fundamental to the interconversion of carboxylic acid derivatives. libretexts.org The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile adds to the electrophilic carbonyl carbon, followed by the elimination of the leaving group, in this case, a methoxide ion (-OCH₃). masterorganicchemistry.comkhanacademy.org The reaction is characterized by the substitution of one acyl substituent for another. libretexts.org The process can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org In basic conditions, a more potent anionic nucleophile is typically used. masterorganicchemistry.com

Key nucleophilic acyl substitution pathways for the methyl ester group include hydrolysis, aminolysis, and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield the corresponding carboxylic acid, 4-(4-formylphenoxy)benzoic acid, and methanol. The reaction is typically catalyzed by an acid (like H₂SO₄) or a base (like NaOH). Basic hydrolysis, also known as saponification, is an irreversible process as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Aminolysis: The reaction with ammonia (B1221849) or a primary or secondary amine results in the formation of an amide. This transformation replaces the methoxy (B1213986) group of the ester with a nitrogen-containing group, yielding 4-(4-formylphenoxy)benzamide or its N-substituted derivatives.

Transesterification: In this process, the methyl group of the ester is exchanged with a different alkyl or aryl group by reacting with a different alcohol in the presence of an acid or base catalyst. This results in the formation of a new ester.

While specific research on this compound is limited, the following table illustrates the expected outcomes and representative conditions for its nucleophilic acyl substitution reactions based on established chemical principles.

| Reaction Type | Nucleophile | Catalyst/Conditions | Expected Product |

| Hydrolysis (Saponification) | H₂O / OH⁻ | NaOH (aq), Reflux | 4-(4-formylphenoxy)benzoic acid sodium salt |

| Acid-Catalyzed Hydrolysis | H₂O | H₂SO₄ (cat.), Reflux | 4-(4-formylphenoxy)benzoic acid |

| Aminolysis | NH₃ | Heat | 4-(4-formylphenoxy)benzamide |

| Aminolysis | R-NH₂ (e.g., Aniline) | Heat | N-Aryl-4-(4-formylphenoxy)benzamide |

| Transesterification | Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 4-(4-formylphenoxy)benzoate |

This table presents illustrative examples of nucleophilic acyl substitution reactions. The conditions are representative for aromatic methyl esters.

Applications in Advanced Materials Science

Polymer Chemistry and Macromolecular Architectures

The unique combination of functional groups in Methyl 4-(4-formylphenoxy)benzoate makes it a valuable monomer and precursor in the synthesis of specialized polymers. Its reactivity and structural rigidity are key attributes that are exploited in the creation of materials with tailored properties.

This compound is a prime candidate for the synthesis of conjugated polymers, particularly polyazomethines, also known as poly(Schiff base)s. The cornerstone of this application is the condensation reaction between the formyl (aldehyde) group of the molecule and the primary amine groups of a suitable diamine monomer. This reaction forms an azomethine or imine (-CH=N-) linkage, which, when repeated, leads to the formation of a long polymer chain.

The synthesis of poly(azomethine-ester)s can be achieved through the polycondensation of a Schiff base monomer derived from an aldehyde with a compound containing amine groups. researchgate.net The presence of the aromatic rings and the azomethine groups in the polymer backbone results in a conjugated system, which can impart useful electronic and optical properties to the material. The general structure of polyazomethines derived from this compound would feature alternating aromatic units connected by imine and ether linkages, with the methyl ester group as a pendant moiety. These polymers are often characterized by their high thermal stability and potential for applications in electronics and optoelectronics. The synthesis of new diphenol Schiff base monomers and their subsequent polycondensation to form poly(azomethine-ester)s has been reported, showcasing the versatility of this class of polymers. researchgate.net

| Functional Group | Role in Polymerization | Resulting Linkage |

| Formyl (-CHO) | Reacts with primary amines | Azomethine (-CH=N-) |

| Methyl Ester (-COOCH₃) | Modifies solubility and properties | Pendant group |

| Phenyl Ether | Provides structural rigidity and thermal stability | Part of the polymer backbone |

This table illustrates the potential roles of the functional groups of this compound in polymerization.

The aldehyde functionality in this compound allows it to act as a potential crosslinking agent. Aldehydes are known to react with various functional groups, such as hydroxyl (-OH) and amine (-NH2) groups, which are commonly present in natural and synthetic polymers. nih.gov This reactivity can be harnessed to form covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure characteristic of crosslinked materials like hydrogels. nih.gov

In the context of hydrogels, which are water-swollen polymer networks, crosslinking is essential for maintaining their structural integrity. nih.gov While specific studies detailing the use of this compound in hydrogel formation are not prevalent, the chemical principles suggest its applicability. For instance, it could be used to crosslink biopolymers like chitosan (B1678972) or gelatin, which are rich in amine and hydroxyl groups. The rigid, aromatic nature of the crosslinker could impart enhanced mechanical strength and thermal stability to the resulting hydrogel.

The inherent chemical stability and rigidity of the this compound molecule make it an excellent precursor for the synthesis of high-performance polymers. These are materials designed to withstand demanding conditions, such as high temperatures and harsh chemical environments, while maintaining their structural and functional integrity.

Polymers derived from this monomer, such as the polyazomethines discussed earlier, are expected to exhibit high thermal stability due to the high density of aromatic rings in their backbone. The ether linkage also contributes to the thermal and chemical resistance of the polymer. The regular, linear structure of the monomer can lead to the formation of semi-crystalline or crystalline polymers with high melting points and good mechanical properties. The synthesis of polyphenol derivatives from Schiff bases containing various functional groups has been shown to result in thermally stable polymers. researchgate.net

Liquid Crystal Research and Mesogenic Systems

The rod-like and rigid molecular structure of this compound and its derivatives makes them of significant interest in the field of liquid crystal research. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.

A mesogen is a molecule that can exhibit liquid crystal phases. The design of new mesogens is a key area of research, and this compound provides a promising scaffold for this purpose. Its key structural features for a mesogenic molecule include:

A rigid core: The two connected phenyl rings provide the necessary rigidity.

Anisotropy of shape: The elongated, rod-like geometry is crucial for the formation of ordered liquid crystalline phases.

By chemically modifying the aldehyde or ester groups, for example, by converting the aldehyde to a Schiff base with a long alkyl chain aniline (B41778), a homologous series of new liquid crystalline compounds can be synthesized. rsc.org The core structure of this compound can thus be systematically altered to fine-tune the liquid crystalline properties.

The specific arrangement of atoms and functional groups within a mesogen has a profound impact on its mesophase behavior, including the types of liquid crystal phases formed (e.g., nematic, smectic) and the temperature ranges over which they are stable. nih.govmdpi.com For derivatives of this compound, several structural factors would be influential:

Length of terminal chains: If the aldehyde group is reacted to introduce a long alkyl or alkoxy chain, this flexible part of the molecule will significantly affect the melting point and the stability of the mesophases. nih.gov Generally, increasing the chain length tends to stabilize smectic phases over nematic phases. nih.gov

Nature of the linking group: The ether linkage (-O-) between the phenyl rings provides a degree of flexibility compared to a direct biphenyl (B1667301) linkage, which can influence the transition temperatures. Schiff base linkages (-CH=N-) introduced via the formyl group are known to maintain molecular linearity and contribute to high thermal stability. mdpi.com

Terminal group polarity: The polarity of the terminal groups (aldehyde and ester) and any subsequent modifications will affect the intermolecular forces, such as dipole-dipole interactions, which play a crucial role in the formation and stability of liquid crystal phases. nih.gov

Dimeric and Unsymmetrical Liquid Crystalline Architectures

The molecular architecture of this compound makes it a promising candidate for the synthesis of dimeric and unsymmetrical liquid crystals. The aldehyde functionality is a key reactive site for the formation of Schiff bases (imines), which are common linking groups in the rigid cores of calamitic (rod-like) liquid crystals.

By reacting this compound with various aniline derivatives, a wide range of unsymmetrical Schiff base liquid crystals can be synthesized. The general structure of such a reaction is depicted below:

The properties of the resulting liquid crystals can be systematically tuned by modifying the R group on the aniline. For instance, incorporating long alkoxy chains can promote the formation of smectic phases, which are characterized by a layered arrangement of molecules. A homologous series of calamitic liquid crystals, methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates, which share structural similarities with potential derivatives of this compound, have been shown to exhibit enantiotropic smectic A (SmA) mesophases. ekb.eg The transition temperatures for such a series are influenced by the length of the alkoxy chain (n).

Table 1: Phase Transition Temperatures of a Structurally Similar Homologous Liquid Crystal Series (MABBAB-n)

| n (Alkyl Chain Length) | Melting Point (°C) | Clearing Point (°C) (SmA to Isotropic) |

| 6 | 125.0 | 170.5 |

| 8 | 120.5 | 175.0 |

| 10 | 115.0 | 178.0 |

| 12 | 110.0 | 180.0 |

| 14 | 105.0 | 181.5 |

| 16 | 100.0 | 182.0 |

Data inferred from studies on structurally similar compounds. ekb.eg

The synthesis of dimeric liquid crystals, where two mesogenic (liquid crystal-forming) units are connected by a flexible spacer, is another area where this compound could be employed. The formyl group can be used to link the benzoate (B1203000) moiety to another mesogenic core via a Schiff base linkage, with a flexible diether or dialkoxy chain acting as the spacer. The nature and length of this spacer play a crucial role in determining the liquid crystalline behavior of the resulting dimer.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound possesses the necessary structural features to act as a versatile linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). The properties of MOFs, such as their pore size, shape, and surface functionality, are dictated by the geometry and chemical nature of the organic linkers.

The carboxylic acid group, which can be obtained by the hydrolysis of the methyl ester in this compound, is a very common coordinating group for building MOFs. The resulting 4-(4-formylphenoxy)benzoic acid can then be reacted with various metal salts to form MOF structures. The formyl group can serve a dual purpose: it can be a non-coordinating functional group that lines the pores of the MOF, providing specific sites for guest molecule interactions, or it can be post-synthetically modified to introduce other functionalities.

The ether linkage adds a degree of flexibility to the linker compared to more rigid linkers like terephthalic acid. This flexibility can lead to the formation of novel network topologies. The presence of multiple functional groups (ether, formyl, and the potential for a carboxylate) allows for the design of multifunctional MOFs.

In the broader field of coordination chemistry, ligands derived from this compound can form interesting coordination polymers and discrete metal complexes. The coordination can occur through the carboxylate group (after hydrolysis), and the formyl and ether oxygens can also participate in weaker interactions with the metal centers, leading to complex and potentially functional structures.

Table 2: Potential Coordination Modes of Linkers Derived from this compound

| Functional Group | Potential Coordination Behavior |

| Carboxylate (post-hydrolysis) | Strong coordination to metal centers, can act as a bridging or chelating ligand. |

| Formyl Oxygen | Can act as a weak coordination site or participate in hydrogen bonding within the framework. |

| Ether Oxygen | Can participate in weaker coordination or influence the overall conformation of the linker. |

Other Emerging Material Applications

The unique combination of functional groups in this compound opens up possibilities for its use in other emerging material applications. The aromatic core and the presence of polar groups suggest potential for applications in:

Nonlinear Optical (NLO) Materials: The extended π-system and the presence of electron-donating (ether) and electron-withdrawing (formyl, ester) groups can lead to significant second-order NLO properties, which are useful in optical communications and data storage.

High-Performance Polymers: The aldehyde group can be used as a reactive handle to incorporate this rigid, aromatic structure into polymer backbones, potentially enhancing their thermal stability and mechanical properties.

Photosensitive Materials: The formyl group can be modified to introduce photosensitive moieties, leading to materials that respond to light, with potential applications in photo-switching and data recording.

While direct experimental evidence for these applications of this compound is not yet widely reported, the foundational chemistry of its constituent parts strongly supports its potential as a valuable building block in the development of new and advanced materials. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully explore its capabilities.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries and electronic properties. nih.govacs.orgresearchgate.net

Geometry Optimization Studies

No specific studies on the geometry optimization of Methyl 4-(4-formylphenoxy)benzoate are available. This type of analysis would typically involve computational software to find the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. For similar but simpler molecules like phenyl benzoate (B1203000), DFT has been used to explore the conformational space defined by the rotation around the ester and ether linkages. nih.govacs.org

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not found in the reviewed literature. This analysis is fundamental for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and the energy required for electronic excitation. For other aromatic esters, DFT has been used to calculate these π→π* transitions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, one would anticipate negative potential (red/yellow) around the oxygen atoms of the carbonyl and ether groups and a positive potential (blue) around the aldehydic proton, indicating likely sites for chemical reactions.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for this compound have not been documented. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules.

Quantum Chemical Characterization and Correlation with Experimental Data

A comprehensive quantum chemical characterization of this compound, correlated with experimental data (such as spectroscopic analyses), is not available. Such studies would provide a deeper understanding of its properties by comparing theoretical predictions with real-world measurements.

Future Research Directions and Synthetic Challenges

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of diaryl ethers, a key structural motif in Methyl 4-(4-formylphenoxy)benzoate, often relies on Ullmann condensation or nucleophilic aromatic substitution (SNAᵣ) reactions. These methods typically require harsh reaction conditions, such as high temperatures and the use of copper catalysts or polar aprotic solvents, which can be environmentally detrimental. A significant future research direction lies in the development of greener, more sustainable synthetic pathways.

Modern approaches to ether synthesis focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. For the synthesis of this compound, this could involve:

Catalyst-assisted reactions: Exploring the use of more environmentally benign and recyclable catalysts, such as zeolites or clays, to facilitate the etherification step. google.com These solid acid catalysts can offer advantages in terms of separation and reusability. google.com

Microwave-assisted synthesis: Utilizing microwave irradiation can significantly shorten reaction times and often leads to higher yields with reduced side product formation. google.com This technique is a cornerstone of green chemistry and could be applied to the synthesis of this and related compounds. google.com

Solvent selection: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids like carbon dioxide, could replace traditional and often toxic solvents like DMF or DMSO. google.com Some modern methods even strive for solvent-free conditions, further reducing the environmental impact. researchgate.net

Catalytic Williamson Ether Synthesis (CWES): Recent advancements have enabled the use of weaker alkylating agents at high temperatures in a catalytic version of the classic Williamson ether synthesis, reducing salt byproducts and allowing for the use of less hazardous reagents. biosynth.com

A promising green route to this compound would likely involve the reaction of methyl 4-hydroxybenzoate (B8730719) and 4-fluorobenzaldehyde (B137897) under greener conditions. The development of such a process would not only be an academic achievement but would also enhance the commercial viability of this and similar compounds.

Exploration of Novel Reactivity Pathways and Chemoselectivity

The presence of two distinct and reactive functional groups, the aldehyde and the methyl ester, in this compound makes chemoselectivity a critical aspect of its chemistry. The ability to selectively react one group while leaving the other intact is paramount for its use as a versatile building block. Future research will undoubtedly focus on exploiting the differential reactivity of these groups.

Key areas for exploration include:

Selective Aldehyde Transformations: The aldehyde group is generally more electrophilic and susceptible to nucleophilic attack than the ester. This inherent difference in reactivity can be exploited. For instance, selective reduction of the aldehyde to an alcohol using mild reducing agents like sodium borohydride (B1222165), while preserving the ester, would yield a new bifunctional monomer. Similarly, protection of the aldehyde as an acetal (B89532) would allow for reactions to be carried out on the ester group, with subsequent deprotection to regenerate the aldehyde.

Chemoselective Reagents: The development and application of reagents that exhibit high chemoselectivity are crucial. rsc.orgpatsnap.commit.edu For example, specific catalysts could be designed to favor the reaction at one site over the other.

Orthogonal Protection Strategies: Designing synthetic routes that employ orthogonal protecting groups for the aldehyde and a temporarily modified ester (e.g., the corresponding carboxylic acid) would allow for the sequential and controlled functionalization of the molecule.

Understanding and controlling the chemoselectivity of this compound will unlock its full potential in multi-step syntheses of complex molecules and polymers.

Integration into Multifunctional Material Systems with Tunable Properties

The unique structure of this compound makes it an attractive candidate for incorporation into a variety of advanced materials. The rigid aromatic core, combined with the reactive aldehyde and ester functionalities, suggests potential applications in:

Liquid Crystals: The rod-like shape of the molecule is a common feature in calamitic liquid crystals. tcichemicals.com By modifying the structure, for instance, by attaching a flexible alkyl chain, it may be possible to induce liquid crystalline phases. The aldehyde group could be used to create Schiff base derivatives, which are a well-known class of liquid crystals. The ability to tune the molecular structure offers a pathway to materials with specific mesophase behavior and transition temperatures. researchgate.net

High-Performance Polymers: The compound could serve as a monomer or a cross-linking agent in the synthesis of high-performance polymers. For example, after conversion of the ester to a carboxylic acid, it could be used in the synthesis of poly(ester-imide)s or poly(ether-ketone)s (PEEK), which are known for their exceptional thermal stability and chemical resistance. google.com The aldehyde group could be utilized to form imine linkages, leading to the creation of vitrimers, a class of polymers that are covalently cross-linked but can be reprocessed.

Functional Porous Materials: The rigid and defined structure of this compound makes it a potential building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The aldehyde groups can undergo condensation reactions to form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Future research will likely focus on synthesizing a range of derivatives of this compound and investigating their properties in these material systems.

Advanced Computational Modeling for Predictive Material Design and Performance

Given the limited experimental data on this compound, computational modeling presents a powerful tool for predicting its properties and guiding future experimental work. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Molecular Geometry and Electronic Properties: Computational studies can provide insights into the molecule's preferred conformation, bond lengths, bond angles, and electronic structure. This information is crucial for understanding its reactivity and potential for self-assembly.

Simulate Spectroscopic Data: Theoretical calculations can predict spectroscopic signatures (e.g., NMR, IR spectra), which would be invaluable for the characterization of the compound once it is synthesized.

Model Interactions in Condensed Phases: Molecular dynamics simulations can be used to model the behavior of this compound in solution or in the solid state, providing insights into its potential to form liquid crystalline phases or to pack into crystalline structures. rsc.org

Predict Reactivity and Reaction Mechanisms: Computational chemistry can be used to model reaction pathways and predict the activation energies for different reactions, aiding in the design of selective synthetic strategies. researchgate.net

By leveraging advanced computational modeling, researchers can de-risk experimental investigations and accelerate the discovery of new materials based on the this compound scaffold. mit.edunih.gov

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-formylphenoxy)benzoate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or esterification. A validated approach involves reacting methyl 4-hydroxybenzoate with 4-fluorobenzaldehyde derivatives in the presence of K₂CO₃ and KI in acetonitrile at 70°C for 5 hours . Key optimizations include:

- Catalyst selection: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

- Solvent choice: Acetonitrile enhances reaction efficiency due to its polar aprotic nature.

- Temperature control: Maintaining 70°C ensures sufficient activation energy without side reactions.

Purification is achieved via flash column chromatography using chloroform as the eluent . Yield improvements (>80%) are reported when molecular sieves are used to absorb byproducts like water .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The formyl proton (δ ~9.8–10.0 ppm) and ester carbonyl (δ ~165–170 ppm) are diagnostic. Aromatic protons split into distinct multiplet patterns due to substituent effects .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (formyl C-H stretch) confirm functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 301.25 for C₁₅H₁₁NO₆) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O and intramolecular O–H···O bonds) .

Q. How does the formyl group influence the compound’s reactivity in organic transformations?

Methodological Answer: The formyl group enables:

- Nucleophilic additions: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in bioconjugation .

- Oxidation/Reduction:

- Oxidation: KMnO₄ converts the formyl to a carboxylic acid under acidic conditions .

- Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group .

- Cross-coupling: Suzuki-Miyaura reactions at the formyl-substituted aryl ring are feasible with Pd catalysts .

Advanced Research Questions

Q. What density functional theory (DFT) methods best predict the electronic properties of this compound?

Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended . Key steps:

Geometry optimization: Use 6-31G(d) basis sets to model bond lengths and angles.

Electronic structure analysis:

- HOMO-LUMO gaps predict reactivity (e.g., ~4.5 eV for similar benzoates ).

- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., ester → formyl charge transfer).

Thermochemical accuracy: Include exact exchange terms (e.g., Becke’s 1993 functional) to reduce deviations in enthalpy calculations to <3 kcal/mol .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution: SHELXT (intrinsic phasing) resolves phase problems for non-centrosymmetric crystals .

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···π interactions in the crystal lattice) .

- Validation: Check for R-factor convergence (<0.05) and PLATON alerts for missed symmetry .

Q. What mechanistic insights explain the ester hydrolysis kinetics of this compound under basic conditions?

Methodological Answer: The hydrolysis follows a nucleophilic acyl substitution mechanism:

Nucleophilic attack: OH⁻ targets the ester carbonyl carbon, forming a tetrahedral intermediate.

Leaving group expulsion: Methoxide ion (CH₃O⁻) departs, yielding 4-(4-formylphenoxy)benzoic acid.

Kinetic analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.